Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biological Activity
Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C22H24ClN3O4 and a molecular weight of approximately 429.9 g/mol, is primarily studied for its antimicrobial properties and other therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps that require careful optimization to enhance yield and purity. The general procedure includes the formation of the piperidine ring and the introduction of the various functional groups that contribute to its biological activity. Key reagents often include chlorinated phenyl derivatives and acetamido groups, which are crucial for the compound's efficacy against microbial targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against multidrug-resistant bacterial strains. This is attributed to its ability to interfere with essential cellular processes in bacteria, such as protein synthesis and cell wall formation .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 µg/mL |
Escherichia coli | 18 | 64 µg/mL |
Pseudomonas aeruginosa | 15 | 128 µg/mL |
Salmonella Typhi | 22 | 16 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects involves binding to specific targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial metabolism, leading to cell death. Additionally, the presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of synthesized piperidine derivatives, demonstrating their potential as effective antimicrobial agents .
Another case study focused on enzyme inhibition, where compounds structurally similar to this compound showed significant inhibition against acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Modifications such as varying substituents on the phenyl ring or altering the acetamido group have been shown to impact both potency and selectivity against target pathogens .
Table 2: Comparison of Biological Activities of Piperidine Derivatives
Compound | Antibacterial Activity | Enzyme Inhibition (AChE) |
---|---|---|
Phenyl 4-((2-chlorophenyl)... | High | Moderate |
Another Piperidine Derivative | Moderate | High |
Yet Another Derivative | Low | Low |
Properties
IUPAC Name |
phenyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-17-8-4-5-9-18(17)24-20(27)19(26)23-14-15-10-12-25(13-11-15)21(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZJESYJYVEXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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